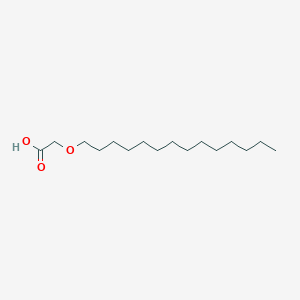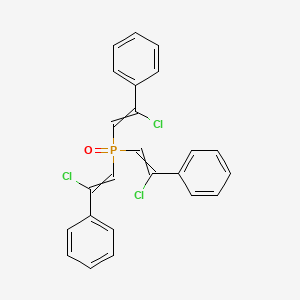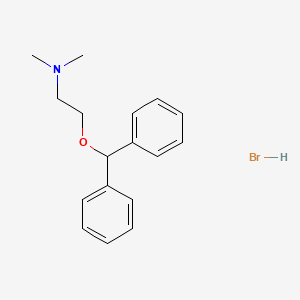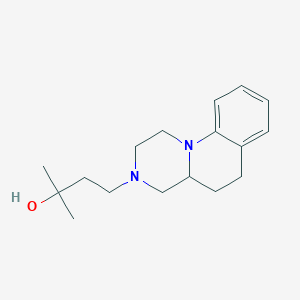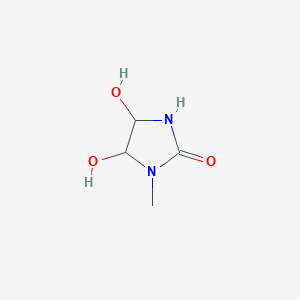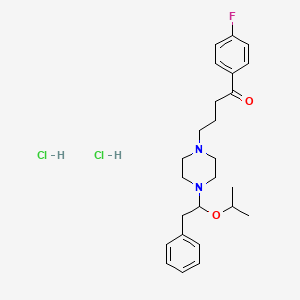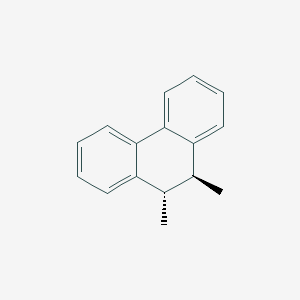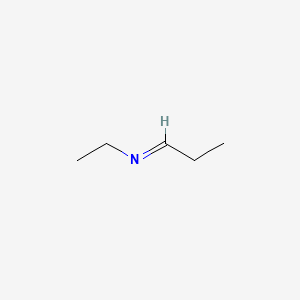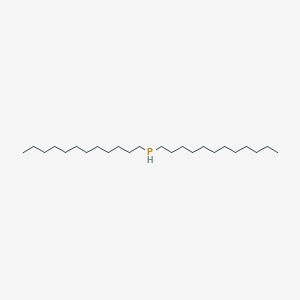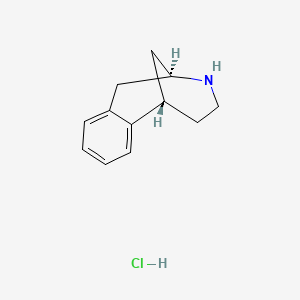
6,7-Benzomorphan hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Benzomorphan hydrochloride is a chemical compound belonging to the benzomorphan class, which is a subset of the larger morphinan family. This compound is known for its potent analgesic properties and has been studied extensively for its potential therapeutic applications .
Méthodes De Préparation
The synthesis of 6,7-Benzomorphan hydrochloride typically involves the use of tetralone or appropriately substituted pyridine precursors. One common synthetic route is the Barltrop synthesis, which starts from a 2-tetralone precursor and progresses through several steps to yield the desired benzomorphan compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
6,7-Benzomorphan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, bromine, and sodium amide . Major products formed from these reactions include benzomorphan dicarboxylic acid and furanobenzomorphan .
Applications De Recherche Scientifique
6,7-Benzomorphan hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other benzomorphan derivatives. In biology and medicine, it is studied for its potential as an analgesic and its interactions with opioid receptors . Additionally, it has been investigated for its ability to antagonize the N-methyl-D-aspartate (NMDA) receptor-channel complex, making it a candidate for neurological research .
Mécanisme D'action
The exact mechanism of action of 6,7-Benzomorphan hydrochloride is not fully understood, but it is believed to interact with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and a partial antagonist at mu opioid receptors, leading to its analgesic effects . The compound’s interaction with these receptors inhibits ascending pain pathways and alters the perception of pain .
Comparaison Avec Des Composés Similaires
6,7-Benzomorphan hydrochloride is unique among benzomorphan compounds due to its specific receptor interactions and potent analgesic properties. Similar compounds include cyclazocine, ethylketocyclazocine, and oxilorphan, which also belong to the benzomorphan class and share similar structural features . this compound is distinguished by its specific receptor binding affinities and pharmacological profile .
Propriétés
Numéro CAS |
23109-40-2 |
|---|---|
Formule moléculaire |
C12H16ClN |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
(1S,9R)-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11;/h1-4,10-11,13H,5-8H2;1H/t10-,11-;/m0./s1 |
Clé InChI |
RRWASFFSKLPJMJ-ACMTZBLWSA-N |
SMILES isomérique |
C1CN[C@@H]2C[C@H]1C3=CC=CC=C3C2.Cl |
SMILES canonique |
C1CNC2CC1C3=CC=CC=C3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


